molecular formula C20H20N8S B15106045 (4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine

(4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine

Cat. No.: B15106045
M. Wt: 404.5 g/mol
InChI Key: FUMLMARSLQZTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine is a complex organic compound that features a triazole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the triazine moiety. The final step involves the coupling of the triazole and triazine rings with the phenylamine group under controlled conditions. Common reagents used in these reactions include benzyl chloride, triazole derivatives, and triazine precursors. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine is unique due to its combination of triazole and triazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H20N8S

Molecular Weight

404.5 g/mol

IUPAC Name

6-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H20N8S/c1-14-26-27-20(28(14)12-15-8-4-2-5-9-15)29-13-17-23-18(21)25-19(24-17)22-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H3,21,22,23,24,25)

InChI Key

FUMLMARSLQZTAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2)SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.